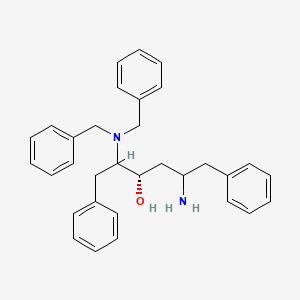
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir. Its unique structure, which includes both amino and hydroxy functional groups, makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves several synthetic steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and phenylacetaldehyde derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves:
Crystallization: The compound is purified by forming its crystalline acid addition salt.
Purification: Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels
化学反応の分析
Types of Reactions
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino and hydroxy groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves its interaction with molecular targets, such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: This compound has a similar structure but differs in the substitution pattern on the amino group.
(2S,3S,5S)-5-amino-2-(dibenzylamino)-3-hydroxy-1,6-diphenylhexane: Another closely related compound with slight variations in the hydroxy group position.
Uniqueness
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C32H36N2O |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C32H36N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-32,35H,21-25,33H2/t30?,31?,32-/m0/s1 |
InChIキー |
SRVJQTROLWUZRB-PDZHLSQESA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(C[C@@H](C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















